Teneligliptin D8

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

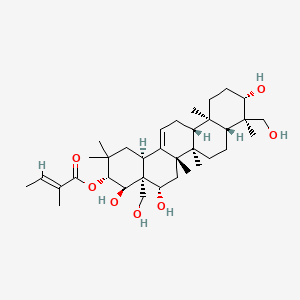

Teneligliptin is a pharmaceutical drug used for the treatment of type 2 diabetes mellitus . It belongs to the class of anti-diabetic drugs known as dipeptidyl peptidase-4 inhibitors or "gliptins" . It has been investigated for the treatment of Type 2 Diabetes Mellitus .

Molecular Structure Analysis

Teneligliptin is a potent, selective, and long-lasting DPP-4 inhibitor with a half-life of approximately 24 hours . It is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), or excreted from the kidney in an unchanged form .Chemical Reactions Analysis

Teneligliptin is a dipeptide peptidase-4 (DPP-4) inhibitor that belongs to the third generation, used in the management of type 2 diabetes . It inhibits human DPP-4 enzyme activity .Physical And Chemical Properties Analysis

Teneligliptin is a potent, selective, and long-lasting DPP-4 inhibitor with a half-life of approximately 24 hours . It is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), or excreted from the kidney in an unchanged form .Wissenschaftliche Forschungsanwendungen

Treatment of Type 2 Diabetes Mellitus (T2DM)

Teneligliptin D8 is used in the treatment of type 2 diabetes mellitus (T2DM). It has been found to be effective and safe for patients with T2DM, both as monotherapy and as add-on therapy .

Weight Management

Studies have shown that Teneligliptin treatment is associated with weight gain . However, the weight gain was not significant when compared to placebo .

Improvement in Fasting Plasma Glucose (FPG) Levels

Add-on therapy with Teneligliptin showed significant improvement in FPG mg/dl levels .

Improvement in Homeostatic Model Assessment (HOMA) Parameters

Teneligliptin has been found to improve HOMA-β (WMD 7.91; 95% CI 5.38–10.45) and HOMA-IR (WMD − 0.27; 95% CI − 0.46 to − 0.07) .

Improvement in Glycated Hemoglobin (HbA1c) Levels

The improvement in HbA1c was greater with monotherapy (WMD − 8.88 mmol/mol; 95% CI − 9.59 to − 8.08 mmol/mol) .

Risk of Hypoglycemia

There was no significant risk of any hypoglycemia with Teneligliptin compared to placebo. However, the risk was 1.84 times high when combined with other glycemic agents .

Cardiovascular Safety

The risk of cardiovascular events was comparable, regardless of treatment duration when compared to placebo or any other active comparator .

Future Research Directions

While Teneligliptin is an effective and safe therapeutic option for patients with T2DM, additional large-scale, high-quality, long-term follow-up clinical trials with diverse ethnic populations are required to confirm its long-term efficacy and safety .

Safety And Hazards

Eigenschaften

IUPAC Name |

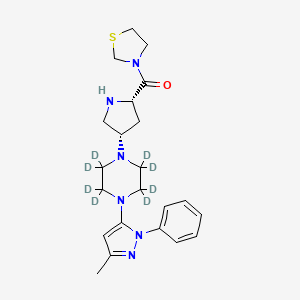

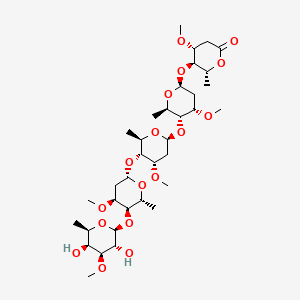

[(2S,4S)-4-[2,2,3,3,5,5,6,6-octadeuterio-4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20-/m0/s1/i7D2,8D2,9D2,10D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGRQANOPCQRCME-POOPOPQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1[C@H]2C[C@H](NC2)C(=O)N3CCSC3)([2H])[2H])([2H])[2H])C4=CC(=NN4C5=CC=CC=C5)C)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Teneligliptin D8 | |

Q & A

Q1: What is the purpose of using teneligliptin D8 in this research?

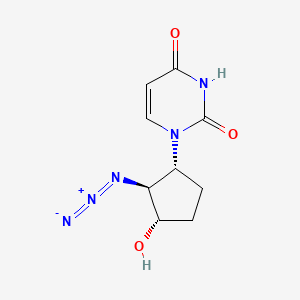

A1: Teneligliptin D8 serves as an internal standard in the LC-MS/MS method. [] Internal standards are crucial in analytical chemistry to improve the accuracy and reliability of quantitative measurements. They help correct for variations during sample preparation and analysis.

Q2: How does the method differentiate between teneligliptin and teneligliptin D8?

A2: The method utilizes mass spectrometry (MS/MS) for detection and quantification. Teneligliptin and teneligliptin D8 have different masses due to the presence of deuterium isotopes in teneligliptin D8. The MS/MS method can distinguish these mass differences, allowing for the specific measurement of each compound even when present in the same sample. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

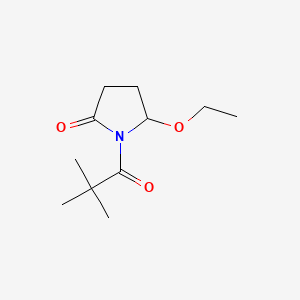

![(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B591395.png)

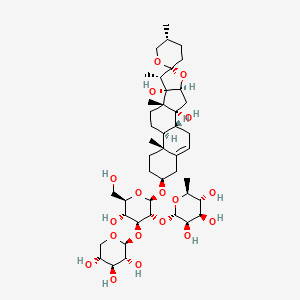

![[(1S,3R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate](/img/structure/B591411.png)

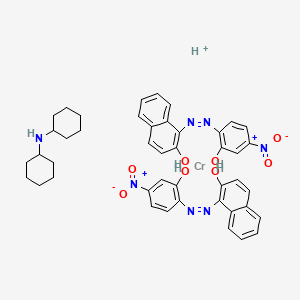

![Bis(2-ethylhexoxy)-oxophosphanium;[hydroxy(octoxy)phosphoryl] octyl hydrogen phosphate;propan-2-ol;titanium](/img/structure/B591416.png)